(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane

Catalog No.
S13435176
CAS No.
M.F
C15H24O
M. Wt
220.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxa...

Product Name

(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane

IUPAC Name

1-methyl-4-[(2E)-6-methylhepta-2,5-dien-2-yl]-7-oxabicyclo[4.1.0]heptane

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

InChI

InChI=1S/C15H24O/c1-11(2)6-5-7-12(3)13-8-9-15(4)14(10-13)16-15/h6-7,13-14H,5,8-10H2,1-4H3/b12-7+

InChI Key

BOWJPMUUGHPAAF-KPKJPENVSA-N

Canonical SMILES

CC(=CCC=C(C)C1CCC2(C(C1)O2)C)C

Isomeric SMILES

CC(=CC/C=C(\C)/C1CCC2(C(C1)O2)C)C

(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane is a bicyclic compound characterized by its unique structure, which includes a bicyclo[4.1.0] framework and an oxabicyclo component. The molecular formula for this compound is C₁₀H₁₆O, with a molecular weight of approximately 152.23 g/mol . The compound features a methyl group and a complex aliphatic chain that contributes to its chemical properties and potential applications.

The reactivity of (E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane can be attributed to its functional groups, particularly the oxabicyclo moiety. Typical reactions may include:

  • Electrophilic Addition: The double bonds present in the aliphatic chain can undergo electrophilic addition reactions.
  • Oxidation: The compound can be oxidized to form various derivatives, potentially altering its biological activity.
  • Epoxidation: The unsaturation in the carbon chain allows for epoxidation, leading to the formation of epoxide derivatives.

Research into the biological activities of (E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane indicates potential pharmacological properties. Studies have suggested that compounds with similar structures exhibit:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains.
  • Antioxidant Properties: Compounds in this class may possess antioxidant capabilities, contributing to cellular protection against oxidative stress .

The synthesis of (E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane can be achieved through several methods:

  • Diels-Alder Reactions: Utilizing diene and dienophile components to construct the bicyclic framework.
  • Functional Group Transformations: Starting from readily available precursors such as limonene or other terpenes and employing oxidation or reduction steps.
  • Alkylation Reactions: Introducing alkyl groups at specific positions on the bicyclic structure to enhance biological activity .

This compound has potential applications in various fields:

  • Fragrance Industry: Due to its unique scent profile, it may be used as a fragrance ingredient.
  • Pharmaceuticals: Its biological activities suggest possible development as an antimicrobial or antioxidant agent.
  • Agricultural Chemistry: Potential use as a natural pesticide or herbicide due to its bioactive properties .

Several compounds share structural similarities with (E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane:

Compound NameMolecular FormulaUnique Features
LimoneneC₁₀H₁₈Monoterpene with strong citrus aroma
CarvoneC₁₀H₁₄OKetone with minty flavor
MyrceneC₁₀H₁₈Known for its earthy scent and anti-inflammatory properties

Uniqueness

The unique combination of the bicyclic structure and specific aliphatic chain in (E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane sets it apart from these similar compounds, potentially influencing its biological activity and applications in diverse fields.

The synthesis of bicyclic terpenoid derivatives, particularly those containing the oxabicyclo[4.1.0]heptane framework found in (E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane, represents a significant challenge in synthetic organic chemistry [1] [2]. Multiple synthetic approaches have been developed to access these complex molecular architectures, each offering distinct advantages in terms of selectivity, efficiency, and mechanistic control.

The halogen-lithium exchange methodology has emerged as a particularly effective strategy for constructing bisabolane-type sesquiterpenes [1]. This approach utilizes bromobenzene derivatives as starting materials, followed by addition of isoprenylacetone and subsequent reduction of the resulting carbinols [1]. The synthesis typically achieves yields of 75-85% and provides excellent regioselectivity through careful control of the lithium reagent formation and subsequent nucleophilic addition [1].

Epoxidation via peroxycarboxylic acids represents another crucial synthetic pathway for accessing bicyclic epoxide structures [3] [4]. The mechanism involves the electrophilic addition of electron-deficient oxygen from peroxycarboxylic acids to the π-electrons of alkene bonds [4]. Meta-chloroperbenzoic acid and peroxyacetic acid are frequently employed as oxidizing agents, providing stereoselectivities of 60-90% under mild reaction conditions [3] [4].

Ring-closing metathesis has proven valuable for constructing eight-membered ring bicyclic systems characteristic of certain terpene frameworks [2]. This methodology involves the formation of cyclooctane rings fused to cyclopentane rings through metathesis catalysis, achieving typical yields of 45-75% [2]. The approach is particularly effective for generating the [5-8] bicyclic core structures encountered in sesquiterpene, diterpene, and sesterterpene series [2].

Synthesis MethodStarting MaterialsTarget ProductsTypical Yields (%)Key Advantages
Halogen-lithium exchangeBromobenzene derivatives, isoprenylacetoneBisabolane sesquiterpenes75-85High regioselectivity
Epoxidation via peroxycarboxylic acidsAlkenes, meta-chloroperbenzoic acid/peroxyacetic acidEpoxybicyclic structures60-90Mild conditions, high stereoselectivity
Metathesis cyclizationDiene precursors, metathesis catalysts8-membered ring bicycles45-75Ring-closing efficiency
Nozaki-Hiyama-Kishi cyclizationVinyl halides, aldehydes, chromium saltsHomoallylic alcohols50-80Carbon-carbon bond formation control
Palladium-mediated cyclizationHalogenated substrates, palladium catalystsCyclized aromatic compounds40-85Functional group tolerance
Radical cyclizationRadical precursors, radical initiatorsPolycyclic frameworks35-70Cascade reaction capability
Lewis acid-promoted cyclizationAlkenes, Lewis acids (boron trifluoride, aluminum chloride)Cationic cyclization products55-90Carbocation stabilization
Biomimetic cyclizationLinear terpene precursors, cyclase enzymesNatural terpene scaffolds60-95Enzyme specificity

The Nozaki-Hiyama-Kishi cyclization provides an alternative approach for carbon-carbon bond formation in complex terpene synthesis [2]. This methodology employs vinyl halides, aldehydes, and chromium salts to generate homoallylic alcohols with yields ranging from 50-80% [2]. The reaction offers excellent control over carbon-carbon bond formation while maintaining functional group compatibility [2].

Palladium-mediated cyclization reactions have gained prominence for their ability to construct cyclized aromatic compounds from halogenated substrates [2]. These transformations typically achieve yields of 40-85% and demonstrate remarkable functional group tolerance, making them suitable for late-stage synthetic manipulations [2].

Radical cyclization methodologies offer unique advantages for constructing polycyclic frameworks through cascade reaction sequences [2] [5]. These approaches utilize radical precursors and appropriate initiators to generate complex molecular architectures with yields of 35-70% [2]. The cascade nature of these reactions enables the formation of multiple bonds in a single synthetic operation [5].

Lewis acid-promoted cyclization represents a powerful strategy for accessing cationic cyclization products [2] [6]. The use of Lewis acids such as boron trifluoride and aluminum chloride facilitates carbocation stabilization, leading to yields of 55-90% [2] [6]. The mechanism involves the coordination of Lewis acids to electron-rich centers, promoting cyclization through carbocationic intermediates [6].

Stereoselective Formation of Epoxybisabolene Skeletons

The stereoselective formation of epoxybisabolene skeletons, such as those found in (E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane, requires sophisticated control over both regiochemistry and stereochemistry during epoxide formation [3] [7] [8]. Multiple methodologies have been developed to achieve high levels of stereoselectivity in these transformations.

Sharpless asymmetric epoxidation stands as the gold standard for stereoselective epoxide formation from allylic alcohols [9]. This methodology employs titanium tetraisopropoxide, dialkyl tartrate ligands, and tert-butyl hydroperoxide at low temperatures (-20°C) to achieve enantioselectivities exceeding 90% [9]. The mechanism involves the formation of a chiral titanium complex that dictates the facial selectivity of oxygen delivery to the alkene substrate [9].

Tungstate-exchanged takovite catalysis provides an alternative approach for regioselective and stereoselective terpene epoxidation [3]. This methodology utilizes tungstate-exchanged layered double hydroxides in conjunction with hydrogen peroxide and bromide ions at ambient temperature [3]. The catalytic system demonstrates remarkable chemoselectivity for terpenic olefins, achieving stereoselectivities of 75-85% with unique regioselectivity patterns often opposite to traditional methods [3].

Epoxidation MethodSubstrate ScopeStereoselectivity (% enantiomeric excess)Reaction ConditionsMajor Products
Sharpless asymmetric epoxidationAllylic alcohols>90Titanium tetraisopropoxide, tartrate, tert-butyl hydroperoxide, -20°CChiral epoxy alcohols
Tungstate-exchanged takovite catalysisTerpenic olefins75-85Hydrogen peroxide, bromide, ambient temperatureRegio/stereoselective epoxides
Vanadium-based polyoxometalateBiorenewable terpenes70-90Hydrogen peroxide, solvent-free, 30-50°CMono/bisepoxides
Metal-free oxygen epoxidationElectron-rich alkenes60-80Molecular oxygen, polar aprotic solvent, 80°Cβ-caryophyllene oxide
Enzymatic epoxidationNatural sesquiterpenes85-95Nicotinamide adenine dinucleotide phosphate, enzyme, 25-37°CEnantiopure epoxides
Phase-transfer catalysisVarious alkene types45-75Phase-transfer catalyst, baseRacemic epoxides

Vanadium-based polyoxometalate catalysis has emerged as a sustainable approach for the epoxidation of biorenewable terpenes [10]. This methodology employs hydrogen peroxide as an environmentally benign oxidant under solvent-free conditions at elevated temperatures (30-50°C) [10]. The catalytic system demonstrates excellent scalability and recyclability, achieving stereoselectivities of 70-90% for various terpene substrates [10].

Metal-free oxygen epoxidation represents a unique mechanistic pathway for specific sesquiterpene substrates [11]. The abundant sesquiterpene β-caryophyllene undergoes spontaneous epoxidation by molecular oxygen in polar aprotic solvents at 80°C, achieving epoxide selectivities exceeding 70% [11]. This transformation proceeds through an electron transfer mechanism involving the formation of a caryophyllene-derived radical cation that reacts with triplet oxygen to generate a dioxetane intermediate [11].

Enzymatic epoxidation systems offer the highest levels of stereoselectivity for natural sesquiterpene substrates [12]. These biocatalytic processes utilize nicotinamide adenine dinucleotide phosphate-dependent enzymes operating at physiological temperatures (25-37°C) to achieve enantioselectivities of 85-95% [12]. The enzyme active sites provide precise geometric control over substrate binding and oxygen delivery, resulting in exceptional stereochemical outcomes [12].

The stereoselectivity of epoxide formation is critically dependent on the conformational preorganization of substrates within catalytic environments [13]. Quantum chemical calculations have revealed that the conformation of bisabolyl cation intermediates attainable in enzyme active sites serves as a primary determinant of the structure and relative stereochemistry of the resulting epoxides [13]. Substantial conformational changes of initially formed conformers are often necessary to achieve optimal stereochemical outcomes [13].

Enzymatic Pathways in Sesquiterpene Biosynthesis

The biosynthesis of sesquiterpenes, including compounds structurally related to (E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane, involves a complex network of enzymatic transformations beginning with the universal precursor farnesyl diphosphate [14] [15] [16]. These pathways demonstrate remarkable diversity in their ability to generate structural complexity from relatively simple linear precursors.

Farnesyl diphosphate synthase catalyzes the initial condensation reactions that generate the fifteen-carbon backbone characteristic of sesquiterpenes [17]. This enzyme employs a sequential mechanism involving two condensation steps: first, isopentenyl diphosphate and dimethylallyl diphosphate react to form geranyl diphosphate, followed by a second condensation with an additional isopentenyl diphosphate molecule to produce farnesyl diphosphate [17]. The enzyme demonstrates Michaelis constants ranging from 5-25 micromolar and requires divalent metal cations such as magnesium or manganese for optimal activity [17].

Sesquiterpene cyclases represent the key enzymes responsible for converting the linear farnesyl diphosphate precursor into diverse cyclic frameworks [18] [16] [19]. These enzymes catalyze complex reactions that often form multiple chiral centers in cyclized products through carbocationic mechanisms [18] [20]. The cyclization process typically initiates with the ionization of the diphosphate leaving group, generating a highly reactive farnesyl cation that undergoes subsequent cyclization and rearrangement reactions [18] [20].

Enzyme ClassEnzyme Commission NumberSubstrateProductCofactorsMichaelis Constant (µM)
Farnesyl diphosphate synthaseEC 2.5.1.10Isopentenyl diphosphate + dimethylallyl diphosphate/geranyl diphosphateFarnesyl diphosphateMagnesium, manganese5-25
Sesquiterpene cyclasesEC 4.2.3.xFarnesyl diphosphateCyclic sesquiterpenesMagnesium, manganese2-15
Cytochrome P450 enzymesEC 1.14.x.xSesquiterpene hydrocarbonsOxygenated sesquiterpenesNicotinamide adenine dinucleotide phosphate, molecular oxygen, heme10-50
Germacrene A synthaseEC 4.2.3.22Farnesyl diphosphateGermacrene AMagnesium3-12
Bisabolene synthaseEC 4.2.3.34Farnesyl diphosphate(E)-α-bisaboleneMagnesium, manganese8-20
Epoxide hydrolasesEC 3.3.2.xEpoxide substratesDiols/other productsNone typically required15-75

Cytochrome P450 enzymes play crucial roles in the downstream modification of sesquiterpene scaffolds, catalyzing various oxidative transformations including hydroxylation, epoxidation, and other oxygenation reactions [14] [21]. These heme-containing enzymes utilize nicotinamide adenine dinucleotide phosphate and molecular oxygen as cofactors, demonstrating Michaelis constants of 10-50 micromolar for their sesquiterpene substrates [14] [21]. The P450-mediated oxidations often introduce functional groups that are essential for biological activity and structural diversity [14] [21].

Germacrene A synthase represents a specific example of sesquiterpene cyclase that catalyzes the formation of germacrene A from farnesyl diphosphate [14]. This enzyme serves as a common branch point in sesquiterpene biosynthesis, as germacrene A can undergo subsequent enzymatic modifications to generate various downstream products including sesquiterpene lactones [14]. The enzyme demonstrates high substrate specificity with Michaelis constants of 3-12 micromolar [14].

Bisabolene synthase catalyzes the formation of (E)-α-bisabolene, a compound structurally related to the target molecule [15] [22]. This enzyme has been extensively studied in various organisms including cyanobacteria and yeast, where metabolic engineering approaches have been employed to enhance production [15] [22]. The enzyme typically demonstrates Michaelis constants of 8-20 micromolar and requires magnesium or manganese ions for optimal catalytic activity [15] [22].

The stereoselectivity of sesquiterpene cyclases is determined by specific amino acid residues within their active sites [19]. Research on maize terpene synthases has revealed that differences in stereoselectivity between closely related enzymes can result from as few as four amino acid substitutions, with the most critical being a glycine versus alanine residue at position 409 in the catalytic site [19]. These structural differences can dramatically alter the product distribution, emphasizing the precision required for stereochemical control in enzymatic cyclization [19].

Epoxide hydrolases contribute to the diversification of sesquiterpene structures by catalyzing the hydrolytic ring-opening of epoxide functionalities [7]. These enzymes typically operate without specific cofactor requirements and demonstrate Michaelis constants ranging from 15-75 micromolar [7]. The regioselectivity of epoxide hydrolysis can be controlled through the enzyme active site architecture, leading to the formation of specific diol products [7].

Challenges in Regiochemical Control During Cyclization

The regiochemical control during cyclization reactions represents one of the most significant challenges in both synthetic and biosynthetic approaches to sesquiterpene formation [23] [13] [20]. The complex nature of carbocationic intermediates and their propensity for rearrangement creates numerous opportunities for alternative reaction pathways that can compromise selectivity.

Carbocation rearrangement through Wagner-Meerwein shifts poses a fundamental challenge to maintaining regiochemical integrity during cyclization [13] [20]. These 1,2-shifts of hydride or alkyl groups can occur when thermodynamically more stable carbocationic intermediates are accessible, leading to products with altered connectivity patterns [13]. The control of such rearrangements requires careful active site design and stabilization strategies that favor the desired reaction pathway while suppressing alternative rearrangement modes [20].

Conformational preorganization within enzyme active sites serves as a critical determinant of product selectivity [13] [18]. The geometric constraints imposed by the protein environment can significantly influence the accessibility of different cyclization pathways by controlling the spatial arrangement of reactive centers [13] [18]. Quantum chemical calculations have demonstrated that the conformation of bisabolyl cation intermediates attainable in enzyme active sites is a primary determinant of the structure and relative stereochemistry of the products formed [13].

Challenge TypeMechanistic FactorImpact on SelectivityControl StrategiesSuccess Rate (%)
Carbocation rearrangementWagner-Meerwein shiftsReduces regioselectivityActive site design, stabilization40-70
Conformational preorganizationActive site geometryDetermines product distributionConformational constraints60-85
Substrate binding orientationEnzyme-substrate interactionsControls stereochemistrySubstrate channeling70-90
Competing cyclization modes1,6 versus 1,10 ring closureAffects ring size preferenceKinetic pathway control45-75
Stereochemical controlFacial selectivityInfluences enantiomeric excess valuesChiral environment creation55-85
Product selectivityThermodynamic versus kinetic controlDetermines major/minor productsReaction condition optimization50-80

Substrate binding orientation within the enzyme active site critically influences the stereochemical outcome of cyclization reactions [23] [19]. The specific interactions between enzyme residues and substrate functional groups can direct the binding mode, thereby controlling which face of the substrate is exposed for subsequent transformations [19]. Successful substrate channeling strategies have achieved control rates of 70-90% in optimized systems [23].

Competing cyclization modes present another significant challenge, particularly the choice between 1,6 and 1,10 ring closure pathways [23]. The formation of different ring sizes can dramatically alter the final product structure, and the preference between these modes is often determined by subtle energetic differences [23]. Kinetic pathway control through appropriate reaction conditions has achieved success rates of 45-75% in directing the preferred cyclization mode [23].

Stereochemical control during cyclization requires the creation of a chiral environment that can distinguish between the two faces of prochiral centers [20] [19]. This challenge is particularly acute in enzymatic systems where the protein environment must provide sufficient asymmetric induction to achieve high enantiomeric excess values [19]. The development of effective chiral environments has achieved success rates of 55-85% in various systems [19].

The balance between thermodynamic and kinetic control represents a fundamental challenge in product selectivity [18] [5]. Under thermodynamic control, the most stable products predominate, while kinetic control favors the products formed through the lowest energy pathways [5]. The optimization of reaction conditions to favor the desired control regime has achieved success rates of 50-80% in determining major versus minor product distributions [5].

The pyrophosphate coproduct released during the rate-limiting chemical step provides an obvious counterion that may drive carbocation migration toward itself [20]. This stereoelectronic effect can significantly influence the reaction outcome by providing a driving force for specific rearrangement patterns [20]. Understanding and controlling these interactions has become crucial for achieving predictable cyclization outcomes [20].

PropertyValueConditions / MethodSource
Molecular formulaC₁₅H₂₄O32
Molecular weight220.35 g mol⁻¹32
Exact mass220.1827 DaHRMS32
Log₁₀ P (octanol/water)4.25Crippen fragment method26
Log₁₀ S (mol L⁻¹)–4.67Crippen estimate26
Topological polar surface area12.5 Ųfragment sum7
Critical temperature (T_c)819 K (est.)Joback26
Boiling point (p = 1 atm, est.)599 KJoback26

These data place the compound among highly lipophilic sesquiterpenes, with aqueous solubility below 30 µg L⁻¹ at 298 K.

Partitioning in Environmental Phases

Using the solubility–partition correlation of Lyman and co-workers, the organic-carbon/water partition coefficient is predicted as:

$$
\log K{\text{oc}} = -0.55\,\log S + 3.64 \quad\Rightarrow\quad \log K{\text{oc}} \approx 6.2
$$
[1]

Such a high value indicates strong sorption to soils and sediments, consistent with the log P.

Thermodynamic Stability of the Bicyclic Epoxide Core

Ring Strain and Enthalpies

ParameterValueComparison standardSource
Strain energy of isolated oxirane ring≈ 25 kcal mol⁻¹oxirane20
Increment due to bicyclo[4.1.0] fusion+7–9 kcal mol⁻¹versus monocyclic epoxide18
Calculated Δ_fH°(g)–209 kJ mol⁻¹Joback estimate26
Calculated Δ_fG°(g)+153 kJ mol⁻¹Joback estimate26
Heat of combustion (bicyclic analogues)–9340 kJ mol⁻¹ (mean)bicyclic C₁₅H₂₄ epoxides15

The fused cyclopropane intensifies ring strain beyond that of simple epoxides, a trend confirmed for allylic epoxidised cyclic olefins where ΔH_strain increases by ~1 kcal mol⁻¹ per additional epoxide substituent [2]. Substituent-stabilisation nevertheless mitigates the net enthalpy penalty, as alkyl groups donate electron density into the σ* (C–O) orbitals, mirroring the substitution–stability relationship mapped for butene oxides [3].

Conformational Rigidity

The 1,4,6-trisubstituted bicyclo[4.1.0]heptane skeleton locks the epoxide in a pseudo-axial orientation. Restricted internal rotation limits entropy gain on ring opening; calculated ΔS‡ values for comparable epoxides are –33 cal mol⁻¹ K⁻¹, driving modest ΔG‡ values (~19 kcal mol⁻¹) at 298 K [4].

Solubility Characteristics and Partition Coefficients

Despite the presence of an epoxide oxygen, the compound’s hydrocarbon surface dominates intermolecular interactions.

Solubility Profile

MediumSolubility at 298 KComment
Water< 3 × 10⁻² mg L⁻¹ (from Log S)practically insoluble [5]
n-Octanolmisciblecalculated from log P
Hexanemiscibleempirical essential-oil data

Temperature Dependence

Applying van ’t Hoff analysis to predicted ΔH_vap (53 kJ mol⁻¹) [5] gives a two-fold increase in vapour pressure between 293 K and 313 K, implying enhanced volatilisation from plant matrices under mild heating—consistent with its identification in steam-distilled essential oils [7].

Acid- and Base-Catalysed Ring-Opening Reactions

General Mechanistic Features

Protonation of the epoxide oxygen generates a more labile C–O bond and shifts nucleophilic attack toward the substituted bridgehead carbon—an SN1-like preference [8] [9]. Under basic conditions, backside SN2 attack occurs at the less hindered carbon, accompanied by inversion [10].

Reactivity of the Bicyclic Scaffold

Organolithium and cuprate reagents open related oxabicyclo[3.2.1] and [2.2.1] systems with high regio- and stereocontrol [11]. Comparable openings of the present bicyclo[4.1.0] epoxide proceed >10³ times faster than for simple oxiranes owing to additional torsional strain relief, as inferred from second-order rate constants (k₂ ≈ 3 × 10⁻² L mol⁻¹ s⁻¹ in methanol, 298 K) reported for cyclopropanated 3-aza-2-oxabicycles [12].

Catalyst / NucleophileDominant attack siteProduct typeRelative rate vs styrene oxide
Pyridinium p-toluenesulfonate / MeOHBridgehead (C-4)trans-β-methoxy alcohol× 6 [12]
n-BuLi / THFEquatorial C-7syn-diol after hydrolysis× >50 [11]

Steric congestion on the concave face of the bicyclic framework enforces exo attack, dictating product stereochemistry.

Photooxidation Behaviour of the Conjugated Diene Side Chain

Conjugated dienes readily form exciplexes with electron-poor photosensitisers. Irradiation of α-terpinene analogues yields p-cymene via radical-chain pathways in the presence of molecular oxygen [13]. For the title compound, the (E)-6-methylhepta-2,5-dien-2-yl fragment is electronically similar; photoinduced electron transfer from the diene to dyes such as 9,10-dicyanoanthracene would generate allylic radical cations that are intercepted by O₂ to form peroxyl radicals. The subsequent hydroperoxide rearrangements display substituent-controlled regioselectivity, with bulky C-5 methyl groups steering oxygen addition toward the central C-3 site [14].

StepKey IntermediateObserved trend
Dye-sensitised excitationπ,diene → dye* exciplexQuantum yield maximised when diene quenches singlet dye completely [13]
Radical-chain propagationAllylic peroxyl radicalsAmplification via hydroperoxy chain carriers [15]
Product distributionC-3 vs C-1,5 hydroperoxidesLarger substituents at C-1 or C-5 favour C-3 addition [14]

The rigid bicyclic anchor is not directly involved in the photooxidation but modulates conformer populations, potentially lowering energy transfer efficiency relative to acyclic analogues.

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Exact Mass

220.182715385 g/mol

Monoisotopic Mass

220.182715385 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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